

An In-Depth Technical Guide to Ivabradine-d3 Hydrochloride

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Compound of Interest

Compound Name: *Ivabradine-d3 Hydrochloride*

Cat. No.: *B602484*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivabradine-d3 Hydrochloride is the deuterated analog of Ivabradine Hydrochloride, a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. Due to its isotopic labeling, **Ivabradine-d3 Hydrochloride** serves as an invaluable internal standard for the quantitative analysis of Ivabradine in complex biological matrices, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive technical overview of **Ivabradine-d3 Hydrochloride**, including its physicochemical properties, the mechanism of action of its non-deuterated counterpart, detailed experimental protocols for its use and synthesis, and relevant quantitative data to support research and development activities.

Physicochemical Properties

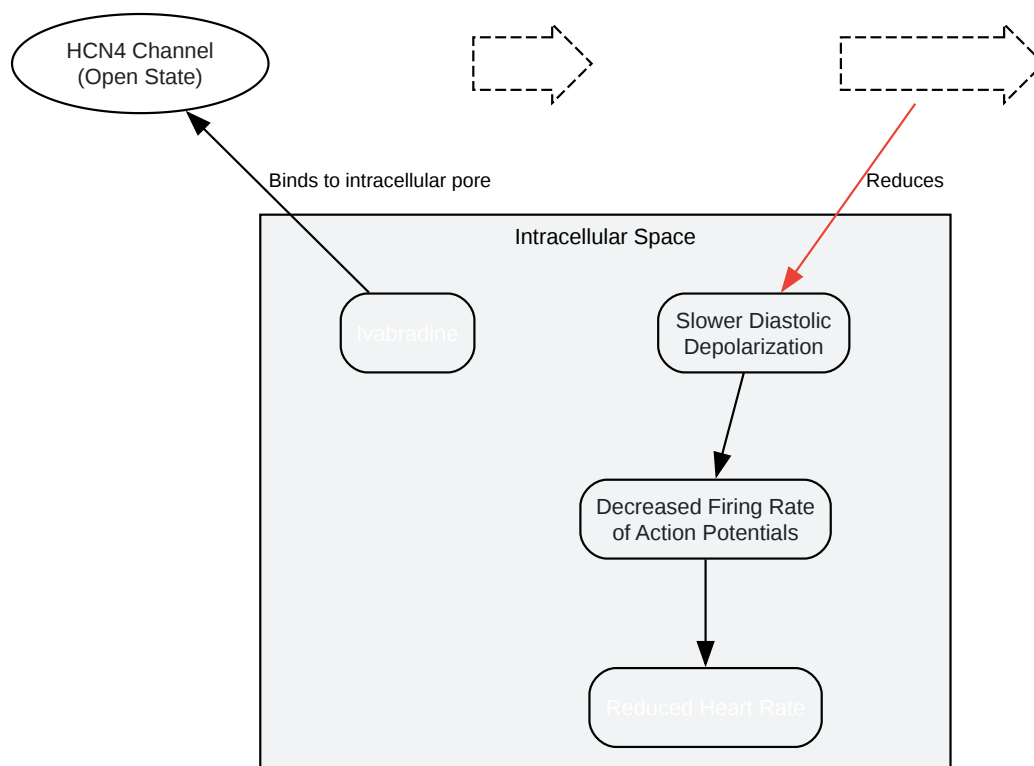
Quantitative data for **Ivabradine-d3 Hydrochloride** and its non-deuterated form are summarized below.

Property	Ivabradine-d3 Hydrochloride	Ivabradine Hydrochloride
Chemical Formula	$C_{27}H_{33}D_3N_2O_5 \cdot HCl$ [1]	$C_{27}H_{36}N_2O_5 \cdot HCl$ [2]
Molecular Weight	508.1 g/mol [1]	505.05 g/mol [2]
CAS Number	1217809-61-4[1]	148849-67-6
Melting Point	>190°C (decomposed)[3]	135-140°C[4]
Solubility	DMSO: Slightly Soluble, Methanol: Slightly Soluble[1][3]	Water: 50.51 mg/mL, DMSO: 50.51 mg/mL
Appearance	Solid[3]	White to off-white crystalline powder
Purity	≥99% deuterated forms (d ₁ -d ₃) [1]	>95% (HPLC)[5]

Mechanism of Action of Ivabradine

Ivabradine exerts its pharmacological effect by selectively inhibiting the "funny" current (I_f) in the sinoatrial (SA) node of the heart.[6] This current, mediated by HCN channels (primarily the HCN4 isoform in the SA node), is crucial for the spontaneous diastolic depolarization of pacemaker cells, thus regulating the heart rate.[7][8] By binding to the intracellular side of the open HCN4 channel, Ivabradine blocks the influx of Na^+ and K^+ ions, which slows the rate of diastolic depolarization.[9] This leads to a dose-dependent reduction in heart rate without affecting myocardial contractility, atrioventricular conduction, or ventricular repolarization.[6][10]

Signaling Pathway of Ivabradine's Effect on Cardiac Pacemaker Cells



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Caption: Ivabradine's mechanism of action on the HCN4 channel.

Pharmacological and Pharmacokinetic Data of Ivabradine

This section provides key quantitative data for the non-deuterated form, Ivabradine.

In Vitro Pharmacology

Parameter	Value	Channel/System
IC ₅₀	~0.5 - 2.5 μ M	HCN Channels
IC ₅₀	2.9 μ M[11][12]	I _f Inhibitor
EC ₅₀	4.5 μ M	Mouse HCN1
EC ₅₀	4.52 μ M	Human HCN2
EC ₅₀	4.28 μ M	Human HCN4

Clinical Pharmacokinetics (Oral Administration)

Parameter	Value
Bioavailability	~40%[6][13]
Time to C _{max}	~1 hour (fasting)[13]
Plasma Protein Binding	~70%[6]
Elimination Half-life	~6 hours[6]
Metabolism	Primarily by CYP3A4 in the liver and intestines[6]
C _{max} (maintenance dose)	28 ng/mL[14]
AUC (maintenance dose)	197 ng*h/mL[14]

Experimental Protocols

Synthesis of Ivabradine Hydrochloride

The synthesis of Ivabradine Hydrochloride is a multi-step process. The following is a generalized protocol based on patented synthesis routes.[4][15][16]

Step 1: Reaction of 3-chloro-N-{[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}-N-methylpropan-1-amine with 7,8-Dimethoxy-1,3,4,5-tetrahydro-benzo[d]azepin-2-one[4]

- To a solution of 7,8-Dimethoxy-1,3,4,5-tetrahydro-benzo[d]azepin-2-one in dimethylsulfoxide (DMSO), add potassium tert-butoxide and stir until a clear solution is formed.

- Add a solution of 3-(Chloro-propyl)-(3,4-dimethoxy-bicyclo[4.2.0]octa-1(6),2,4-trien-7-ylmethyl)-methyl-amine in DMSO dropwise to the reaction mixture at 25-30°C.
- Stir the reaction mixture for 4-5 hours at the same temperature.
- Upon completion, pour the reaction mass into chilled water and stir.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer, dry it over a drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the Ivabradine free base.

Step 2: Conversion to Ivabradine Hydrochloride[16]

- Dissolve the Ivabradine free base in a suitable solvent (e.g., a mixture of acetone and methanol).
- Treat the solution with alcoholic hydrogen chloride.
- Heat the solution and then distill off the solvent under reduced pressure.
- The resulting solid can be further purified by stirring with a non-polar solvent like n-heptane, followed by filtration and drying under vacuum.

Quantification of Ivabradine in Human Plasma using LC-MS/MS with Ivabradine-d3 Hydrochloride as Internal Standard

This protocol outlines a typical bioanalytical method for the determination of Ivabradine in human plasma.

A. Sample Preparation (Protein Precipitation)[17]

- Pipette 200 µL of human plasma into a microcentrifuge tube.
- Add a specific amount of **Ivabradine-d3 Hydrochloride** solution (internal standard).
- Add 100 µL of 7% perchloric acid to precipitate the plasma proteins.

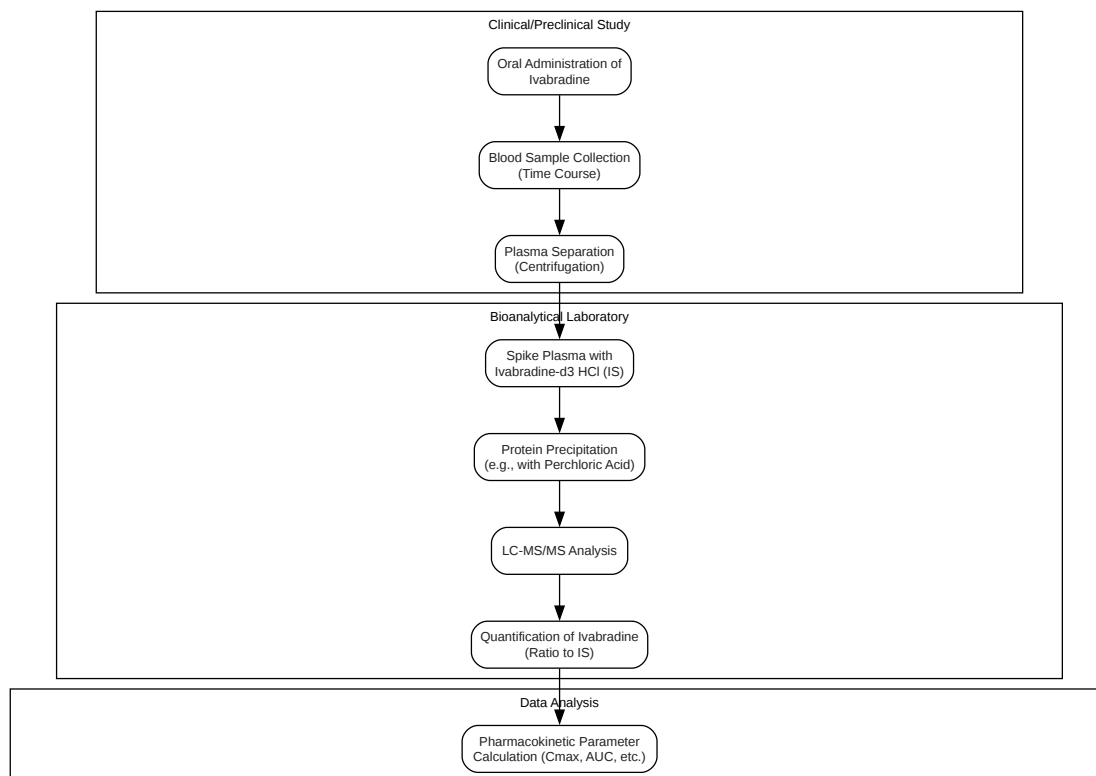
- Vortex the mixture for a few minutes.
- Centrifuge the samples to pellet the precipitated proteins.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

B. LC-MS/MS Conditions

Parameter	Condition
LC System	Agilent 1200 series or equivalent
Column	C18 column (e.g., Diamonsil C18, 150 mm x 4.6 mm, 5 µm)[18]
Mobile Phase	Methanol and 5 mM ammonium acetate buffer with 0.2% formic acid (80:20, v/v)[18]
Flow Rate	1.0 mL/min[19]
Injection Volume	10 µL
MS System	Triple quadrupole mass spectrometer (e.g., API 4000)
Ionization Mode	Positive Electrospray Ionization (ESI+)
MRM Transitions	Ivabradine: m/z 469 → 177 + 262[17], Ivabradine-d6: m/z 644.37 → 130.41[19]
Linear Range	0.49 ng/mL to 49.30 ng/mL[17]

Experimental Workflows

Workflow for Pharmacokinetic Study using Ivabradine-d3 Hydrochloride



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Caption: Workflow for a pharmacokinetic study of Ivabradine.

Conclusion

Ivabradine-d3 Hydrochloride is an essential tool for the accurate quantification of Ivabradine in biological samples, which is critical for pharmacokinetic and pharmacodynamic studies in drug development. This guide has provided a detailed technical overview of its properties, the mechanism of action of its non-deuterated form, and practical experimental protocols. The presented quantitative data and workflows are intended to support researchers and scientists in their ongoing and future work with this compound.

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